(1S,2S)-2-methylcyclohexan-1-amine

Biocatalysis Enantioselective Synthesis Chiral Amine Production

(1S,2S)-2-methylcyclohexan-1-amine is a chiral primary amine with a rigid cyclohexane ring, existing as one of four possible stereoisomers for the 2-methylcyclohexylamine structure. As a specific, enantiopure trans-isomer, it serves as a critical building block for the stereocontrolled synthesis of pharmaceutical intermediates, particularly aminocyclohexyl ether compounds, where the precise (1S,2S) configuration is essential for downstream biological activity.

Molecular Formula C7H15N
Molecular Weight 113.2 g/mol
CAS No. 29569-76-4
Cat. No. B3050895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,2S)-2-methylcyclohexan-1-amine
CAS29569-76-4
Molecular FormulaC7H15N
Molecular Weight113.2 g/mol
Structural Identifiers
SMILESCC1CCCCC1N
InChIInChI=1S/C7H15N/c1-6-4-2-3-5-7(6)8/h6-7H,2-5,8H2,1H3/t6-,7-/m0/s1
InChIKeyFEUISMYEFPANSS-BQBZGAKWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1S,2S)-2-Methylcyclohexan-1-amine (CAS 29569-76-4) as a Defined Stereoisomer for Asymmetric Synthesis


(1S,2S)-2-methylcyclohexan-1-amine is a chiral primary amine with a rigid cyclohexane ring, existing as one of four possible stereoisomers for the 2-methylcyclohexylamine structure [1]. As a specific, enantiopure trans-isomer, it serves as a critical building block for the stereocontrolled synthesis of pharmaceutical intermediates, particularly aminocyclohexyl ether compounds, where the precise (1S,2S) configuration is essential for downstream biological activity [2]. Its utility is defined by its high enantiomeric purity, a key differentiator from racemic or cis/trans mixtures.

Why Racemic or Alternative Stereoisomers of 2-Methylcyclohexylamine Are Not Direct Substitutes for CAS 29569-76-4


Substituting (1S,2S)-2-methylcyclohexan-1-amine with a racemic mixture or a different stereoisomer, such as the (1R,2R) enantiomer or cis-diastereomers, is not scientifically valid. The four stereoisomers of 2-methylcyclohexylamine exhibit distinct three-dimensional shapes, leading to divergent interactions with chiral environments [1]. For instance, the (1S,2S) and (1R,2R) enantiomers are mirror images and would produce opposite stereochemical outcomes in asymmetric synthesis or chiral resolution. Furthermore, biocatalytic routes to this compound class exhibit strong stereoselectivity, with enzymes like ω-transaminase from Chromobacterium violaceum producing a 24:1 ratio in favor of the cis-(1S,2R) isomer over the trans-(1S,2S) isomer [2]. This inherent bias makes the pure trans-(1S,2S) enantiomer a distinct and less accessible entity, directly impacting procurement and experimental design.

Quantitative Differentiation of (1S,2S)-2-Methylcyclohexan-1-amine (CAS 29569-76-4) from its Stereoisomers


Enzymatic Synthesis: (1S,2S) Isomer as the Disfavored Minor Product in ω-Transaminase Reactions

The enzymatic amination of 2-methylcyclohexanone by ω-transaminase from Chromobacterium violaceum (CV-TAm) displays a pronounced stereochemical preference. The reaction yields a 24:1 selectivity for the cis-(1S,2R) diastereomer over the trans-(1S,2S) isomer [1]. This quantitative selectivity demonstrates that (1S,2S)-2-methylcyclohexan-1-amine is the minor and less accessible product of this specific biocatalytic route.

Biocatalysis Enantioselective Synthesis Chiral Amine Production

Comparative Synthetic Yield and Enantiopurity of (1S,2S)-2-Methylcyclohexan-1-amine from Asymmetric Routes

A reported four-step asymmetric synthesis starting from racemic 2-methylcyclohexanone yields the (1S,2S)-2-methylcyclohexan-1-amine hydrochloride salt with a low overall yield of 5.6% and an enantiomeric excess (ee) of 92% [1]. This stands in contrast to the overall yield of 3.9% for the isolated (1R,2R) enantiomer from a racemic mixture via diastereomeric salt resolution [1].

Asymmetric Synthesis Process Chemistry Chiral Resolution

Physicochemical Property Profile of (1S,2S)-2-Methylcyclohexan-1-amine (CAS 29569-76-4)

The (1S,2S) enantiomer is characterized by a boiling point of 148.8±8.0 °C at 760 mmHg and a calculated density of 0.8±0.1 g/cm³ . For the racemic cis/trans mixture (CAS 7003-32-9), the reported boiling point is 149-150 °C . While the values are comparable, the defined physicochemical profile of the pure enantiomer is critical for developing robust analytical methods (e.g., GC, HPLC) and ensuring consistent behavior in formulation or reaction setups.

Physical Chemistry Compound Characterization Process Safety

Validated Application Scenarios for (1S,2S)-2-Methylcyclohexan-1-amine (CAS 29569-76-4) Based on Differential Evidence


Stereospecific Synthesis of Aminocyclohexyl Ether Pharmaceutical Intermediates

The (1S,2S) configuration is explicitly required for the preparation of stereoisomerically pure trans-(1S,2S)-aminocyclohexyl ether compounds, which are key intermediates in the synthesis of certain antiarrhythmic agents [1]. Use of the incorrect enantiomer or a racemic mixture would lead to an isomeric impurity profile that fails to meet pharmaceutical quality standards [1].

Asymmetric Synthesis of Chiral Building Blocks Requiring High Enantiomeric Excess

For research programs that demand high enantiopurity (e.g., >90% ee), (1S,2S)-2-methylcyclohexan-1-amine is the required starting material. As evidenced by its synthesis yielding 92% ee, this specific enantiomer is used to construct complex molecules where the (1S,2S) stereochemistry dictates the final product's biological activity or catalytic properties [2].

Development of Analytical Methods for Chiral Purity Assessment

The defined physicochemical and stereochemical properties of the pure (1S,2S) enantiomer are essential for developing and validating chiral chromatographic methods (e.g., HPLC, GC) used to separate and quantify the four stereoisomers of 2-methylcyclohexylamine. It serves as a primary reference standard to ensure the quality of other stereoisomeric products and to monitor the outcome of asymmetric reactions .

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